molecular formula C11H8Cl2N2 B6230211 2,4-dichloro-5-methyl-6-phenylpyrimidine CAS No. 23956-69-6

2,4-dichloro-5-methyl-6-phenylpyrimidine

Cat. No.: B6230211
CAS No.: 23956-69-6
M. Wt: 239.10 g/mol
InChI Key: MIOVUZDBKROLPF-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-methyl-6-phenylpyrimidine is a heterocyclic aromatic compound with the molecular formula C11H8Cl2N2. This compound belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are widely studied due to their significant biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-5-methyl-6-phenylpyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,4-dichloropyrimidine with a methyl and phenyl substituent in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or dioxane and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-methyl-6-phenylpyrimidine involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with receptors, leading to various biological effects. For example, pyrimidine derivatives are known to inhibit DNA synthesis by targeting enzymes involved in nucleotide metabolism . The exact molecular pathways depend on the specific biological context and the nature of the substituents on the pyrimidine ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-5-methyl-6-phenylpyrimidine is unique due to the presence of both methyl and phenyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .

Properties

CAS No.

23956-69-6

Molecular Formula

C11H8Cl2N2

Molecular Weight

239.10 g/mol

IUPAC Name

2,4-dichloro-5-methyl-6-phenylpyrimidine

InChI

InChI=1S/C11H8Cl2N2/c1-7-9(8-5-3-2-4-6-8)14-11(13)15-10(7)12/h2-6H,1H3

InChI Key

MIOVUZDBKROLPF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1Cl)Cl)C2=CC=CC=C2

Purity

95

Origin of Product

United States

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